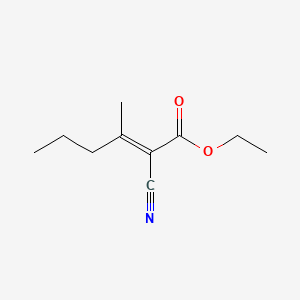

Ethyl 2-cyano-3-methylhex-2-enoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-3-methylhex-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-4-6-8(3)9(7-11)10(12)13-5-2/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQKZATUBMGUQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C(C#N)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032773 | |

| Record name | Ethyl 2-cyano-3-methylhex-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759-54-6 | |

| Record name | Ethyl 2-cyano-3-methyl-2-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=759-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyano-3-methylhex-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-cyano-3-methylhex-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-3-methylhex-2-enoate is a substituted α,β-unsaturated cyanoacrylate ester. This class of compounds holds significance in organic synthesis, serving as versatile building blocks for more complex molecules. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines a generalized synthetic protocol for its preparation via the Knoevenagel condensation, and furnishes a logical workflow for its synthesis and purification. Due to a notable lack of experimentally determined data in publicly accessible literature, this guide also highlights areas where further research is required to fully characterize this compound.

Chemical Identity and Computed Properties

This compound is identified by the CAS number 759-54-6.[1] Its structure features a hexyl chain with a methyl group at the 3-position, and cyano and ethyl ester functionalities attached to the C2 position of the hex-2-enoate backbone. The IUPAC name for the most stable isomer is ethyl (E)-2-cyano-3-methylhex-2-enoate.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | ethyl (E)-2-cyano-3-methylhex-2-enoate[1] |

| CAS Number | 759-54-6[1] |

| Molecular Formula | C₁₀H₁₅NO₂[1][2] |

| Molecular Weight | 181.23 g/mol [1][2] |

| InChI | InChI=1S/C10H15NO2/c1-4-6-8(3)9(7-11)10(12)13-5-2/h4-6H2,1-3H3/b9-8+[1] |

| SMILES | CCC/C(=C(\C#N)/C(=O)OCC)/C[1] |

Table 2: Computed Physical Properties of this compound

| Property | Value | Source |

| XLogP3 | 2.8 | PubChem[1] |

| Monoisotopic Mass | 181.110278721 Da | PubChem[1] |

It is important to note that for the saturated analogue, ethyl 2-cyano-3-methylhexanoate, a density of 0.953 g/cm³ and a refractive index of 1.432 have been reported, though these values are expected to differ for the unsaturated target compound.[3]

Synthesis of this compound

The primary route for the synthesis of this compound is the Knoevenagel condensation.[4] This reaction involves the condensation of a ketone, in this case, 3-hexanone, with an active methylene compound, ethyl cyanoacetate, typically catalyzed by a weak base.[4]

Generalized Experimental Protocol: Knoevenagel Condensation

The following is a generalized procedure for the synthesis of this compound, as a specific, detailed protocol is not available in the reviewed literature. This protocol is based on general methodologies for Knoevenagel condensations involving ketones and ethyl cyanoacetate.

Materials:

-

3-Hexanone

-

Ethyl cyanoacetate

-

Piperidine (or another suitable weak base catalyst, e.g., ammonium acetate)

-

Glacial acetic acid (co-catalyst)

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane (or ethyl acetate for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation or column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 3-hexanone (1.0 eq), ethyl cyanoacetate (1.0-1.2 eq), and toluene.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) and a co-catalytic amount of glacial acetic acid (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and can be further analyzed by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Spectral Data

A thorough search of the existing literature did not yield any experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. For unambiguous structure confirmation and characterization, acquiring this data is essential.

Chemical Reactivity

As an α,β-unsaturated cyanoacrylate, this compound is expected to exhibit reactivity at several key positions:

-

Michael Addition: The electron-withdrawing cyano and ester groups activate the double bond for nucleophilic attack at the β-position.

-

Hydrolysis: The ester functionality can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

-

Reduction: The double bond, cyano group, and ester can be reduced under various conditions.

-

Diels-Alder Reactions: The activated double bond can potentially act as a dienophile in cycloaddition reactions.

Conclusion and Future Outlook

This compound is a compound with potential applications in organic synthesis. However, a significant gap exists in the scientific literature regarding its experimentally determined physicochemical properties and spectral characterization. The generalized synthetic protocol provided herein offers a starting point for its preparation. It is imperative for future research to focus on the full experimental characterization of this compound to facilitate its broader use in chemical research and development.

References

Ethyl 2-cyano-3-methylhex-2-enoate molecular structure

An In-depth Technical Guide on Ethyl 2-cyano-3-methylhex-2-enoate

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Identity and Physicochemical Properties

This compound, with the CAS number 759-54-6, is an α,β-unsaturated ester.[1] Its structure incorporates a nitrile and an ethyl ester group, making it a versatile intermediate in organic synthesis. The most commonly cited isomer is the (E)-configuration.[1][2]

Table 1: Physicochemical Properties of Ethyl (E)-2-cyano-3-methylhex-2-enoate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | [2][3] |

| Molecular Weight | 181.23 g/mol | [1][2] |

| IUPAC Name | ethyl (E)-2-cyano-3-methylhex-2-enoate | [1] |

| CAS Number | 759-54-6 | [1] |

| Monoisotopic Mass | 181.110278721 Da | [1][3] |

| Canonical SMILES | CCC/C(=C(\C#N)/C(=O)OCC)/C | [1][2] |

| InChIKey | WSQKZATUBMGUQX-CMDGGOBGSA-N | [1][2] |

| XlogP3 (Predicted) | 2.8 | [1][3] |

| Boiling Point (Predicted) | 138-139 °C at 19 Torr | [4] |

Molecular Structure and Stereochemistry

The molecule features a carbon-carbon double bond at the C2 position. The substitution pattern around this double bond gives rise to geometric isomerism (E/Z). The IUPAC name explicitly denotes the (E)-isomer, where the higher priority groups on each carbon of the double bond (the propyl group on C3 and the cyano-ester moiety on C2) are on opposite sides.

Spectroscopic Data

Mass Spectrometry (Predicted)

Predicted mass spectrometry data provides likely adducts and their collision cross-section values, which are useful for identification in mass spectrometry-based experiments.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 182.11756 | 141.6 |

| [M+Na]⁺ | 204.09950 | 149.2 |

| [M-H]⁻ | 180.10300 | 142.2 |

| [M+NH₄]⁺ | 199.14410 | 159.7 |

| [M]⁺ | 181.10973 | 138.6 |

| Data sourced from PubChemLite, calculated using CCSbase.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons of the propyl group attached to the double bond would appear as a triplet, a sextet, and a triplet in the upfield region (approx. 0.9-2.5 ppm). The methyl group at the C3 position would present as a singlet in the vinylic methyl region (approx. 2.0-2.4 ppm).

-

¹³C NMR : The carbon NMR spectrum would be characterized by signals for the nitrile carbon (C≡N) around 115-120 ppm and the ester carbonyl carbon (C=O) around 160-165 ppm. The two carbons of the double bond (C2 and C3) would resonate in the 100-160 ppm range. The remaining aliphatic carbons of the ethyl and propyl groups would appear in the upfield region (< 70 ppm).

Infrared (IR) Spectroscopy (Expected)

Based on its functional groups, the IR spectrum would exhibit characteristic absorption bands:

-

A strong, sharp peak around 2220-2230 cm⁻¹ corresponding to the C≡N (nitrile) stretch.

-

A strong absorption band around 1720-1730 cm⁻¹ for the C=O (ester carbonyl) stretch.

-

A band in the region of 1620-1640 cm⁻¹ for the C=C double bond stretch.

-

C-H stretching bands for the aliphatic groups just below 3000 cm⁻¹ .

Synthesis of this compound

The primary synthetic route to this class of compounds is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, ethyl cyanoacetate) with a ketone or aldehyde.[5][6] For the synthesis of this compound, the reactants are pentan-2-one and ethyl cyanoacetate .

The general mechanism involves the deprotonation of ethyl cyanoacetate by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of pentan-2-one. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.

References

- 1. This compound | C10H15NO2 | CID 3034647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. PubChemLite - this compound (C10H15NO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 759-54-6 [amp.chemicalbook.com]

- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

A Technical Guide on Ethyl 2-cyano-3-methylhex-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-cyano-3-methylhex-2-enoate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its chemical properties, synthesis, and key experimental data, presented for practical application in a research and development setting.

Chemical Identity and Properties

This compound is a functionalized α,β-unsaturated ester. Its structure incorporates a nitrile and an ester group, making it a versatile building block for the synthesis of more complex molecules. The IUPAC name for this compound is ethyl (2E)-2-cyano-3-methylhex-2-enoate.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | ethyl (E)-2-cyano-3-methylhex-2-enoate | PubChem[1] |

| Molecular Formula | C₁₀H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 181.23 g/mol | PubChem[1] |

| CAS Number | 759-54-6 | PubChem[1] |

| Canonical SMILES | CCC/C(=C(\C#N)/C(=O)OCC)/C | PubChem[1] |

| InChI | InChI=1S/C10H15NO2/c1-4-6-8(3)9(7-11)10(12)13-5-2/h4-6H2,1-3H3/b9-8+ | PubChem[1] |

| Computed XLogP3 | 2.8 | PubChem[1] |

| Stereochemistry | Achiral | GSRS[2] |

Synthesis

The primary route for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the condensation of a ketone, in this case, 2-pentanone, with an active methylene compound, ethyl cyanoacetate, in the presence of a basic catalyst.

General Experimental Protocol: Knoevenagel Condensation

The following is a representative experimental protocol for the synthesis of ethyl 2-cyano-3-alkyl-2-enoates via Knoevenagel condensation. This can be adapted for the specific synthesis of this compound.

Materials:

-

2-Pentanone

-

Ethyl cyanoacetate

-

Piperidine (or another suitable basic catalyst)

-

Acetic Acid (co-catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-pentanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and toluene.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) and a co-catalytic amount of acetic acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Spectroscopic Data

Table 2: Available Spectroscopic Data for Structural Analogues

| Spectroscopic Technique | Availability | Source |

| ¹³C NMR Spectra | Data available for ethyl 2-cyano-3-methylhexanoate | PubChem[3] |

| FTIR Spectra | Data available for ethyl 2-cyano-3-methylhexanoate | PubChem[3] |

| Raman Spectra | Data available for ethyl 2-cyano-3-methylhexanoate | PubChem[3] |

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. Notably, structural analogues are utilized in the synthesis of γ-amino acids, which are important for the management of neuropathic pain. The presence of the cyano and ester functionalities allows for a variety of chemical transformations to build more complex and biologically active molecules.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Knoevenagel condensation.

References

In-Depth Technical Guide: Ethyl 2-cyano-3-methylhex-2-enoate (CAS 759-54-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3-methylhex-2-enoate (CAS Number: 759-54-6) is an α,β-unsaturated ester belonging to the class of cyanoacrylate compounds. Its chemical structure, featuring conjugated nitrile and ester functional groups, makes it a potentially useful intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and safety information. Currently, there is limited publicly available information regarding its specific applications in drug development or its biological activity.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 181.23 g/mol | PubChem[1] |

| IUPAC Name | ethyl (2E)-2-cyano-3-methylhex-2-enoate | PubChem[1] |

| CAS Number | 759-54-6 | PubChem[1] |

| XLogP3 (Computed) | 2.8 | PubChem[1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available |

Table 2: Spectroscopic Data Summary

| Data Type | Availability |

| ¹H NMR, ¹³C NMR | Not publicly available. Commercial suppliers may possess this data.[2][3] |

| Infrared (IR) | Not publicly available. |

| Mass Spectrometry (MS) | Not publicly available. |

Synthesis

This compound is synthesized via a Knoevenagel condensation reaction between 2-pentanone and ethyl cyanoacetate. This reaction involves the nucleophilic addition of the active methylene group of ethyl cyanoacetate to the carbonyl group of 2-pentanone, followed by dehydration to yield the α,β-unsaturated product. A weak base, such as piperidine, is commonly used as a catalyst.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

2-Pentanone

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with a drying agent

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-pentanone (1.0 equivalent), ethyl cyanoacetate (1.0 equivalent), and toluene (as a solvent to make an approximately 1-2 M solution).

-

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M hydrochloric acid (to remove the piperidine catalyst), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

-

Synthesis Workflow Diagram

Caption: Knoevenagel condensation workflow.

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitrile and ester groups, which makes the double bond susceptible to nucleophilic attack (Michael addition). The ester and nitrile functionalities can also undergo various chemical transformations.

While no specific applications for this compound are documented in the searched literature, compounds with the α-cyanoacrylate scaffold are known to be versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. For instance, related structures are used in the synthesis of analogues of pregabalin, a drug used to treat neuropathic pain.[4]

Biological Activity and Signaling Pathways

There is currently no publicly available research describing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. Preliminary studies on structurally similar compounds suggest potential interactions with biological targets like enzymes and receptors, but specific data for this compound is lacking.[4]

Safety and Handling

Detailed safety and toxicity data for this compound is limited. A Safety Data Sheet (SDS) from Fluorochem provides some hazard information.[5]

Table 3: Hazard and Safety Information

| Hazard Category | Classification |

| GHS Pictograms | Data not explicitly found in snippets, but related compounds are irritants. |

| Hazard Statements | Data not explicitly found in snippets. |

| Precautionary Statements | Data not explicitly found in snippets. |

| Personal Protective Equipment (PPE) | Standard laboratory PPE including safety goggles, gloves, and a lab coat should be worn. Work in a well-ventilated area or under a fume hood. |

It is prudent to handle this compound with care, assuming it may be an irritant to the skin, eyes, and respiratory system, similar to other cyanoacrylates.

Logical Relationship Diagram: From Synthesis to Potential Use

Caption: From synthesis to potential application.

References

An In-depth Technical Guide to the Stereochemistry of Ethyl 2-cyano-3-methylhex-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Ethyl 2-cyano-3-methylhex-2-enoate, a molecule of interest in organic synthesis and potential pharmaceutical applications. This document details the structural isomers, relevant synthetic protocols, and key analytical considerations.

Introduction

This compound is an α,β-unsaturated ester containing nitrile and methyl functional groups. Its chemical structure gives rise to geometric isomerism, a critical aspect for consideration in drug design and development, where specific stereoisomers can exhibit distinct biological activities and pharmacokinetic profiles.

Stereochemistry

The core stereochemical feature of this compound is E/Z isomerism , which arises from the restricted rotation around the carbon-carbon double bond (C=C). The molecule is achiral, possessing one E/Z center.[1] The two possible stereoisomers are the (E) and (Z) configurations, determined by the Cahn-Ingold-Prelog (CIP) priority rules.

To assign the configuration, the substituents on each carbon of the double bond are ranked by atomic number.

-

On the C2 carbon:

-

-C≡N (cyano group)

-

-C(=O)OCC (ethoxycarbonyl group)

-

-

On the C3 carbon:

-

-CH2CH2CH3 (propyl group)

-

-CH3 (methyl group)

-

The (E) isomer has the higher priority groups on opposite sides of the double bond, while the (Z) isomer has them on the same side. The IUPAC name for the E isomer is ethyl (E)-2-cyano-3-methylhex-2-enoate.[2]

Table 1: Stereochemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][2] |

| Molecular Weight | 181.23 g/mol | [1][2] |

| Stereochemistry | Achiral | [1] |

| Defined Stereocenters | 0 | [1] |

| E/Z Centers | 1 | [1] |

| IUPAC Name (E-isomer) | ethyl (E)-2-cyano-3-methylhex-2-enoate | [2] |

| InChIKey (E-isomer) | WSQKZATUBMGUQX-CMDGGOBGSA-N | [2] |

| SMILES (E-isomer) | CCC/C(=C(\C#N)/C(=O)OCC)/C | [1][2] |

Synthesis and Stereocontrol

A common and effective method for the synthesis of this compound is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.

Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize this compound by reacting 2-pentanone with ethyl cyanoacetate.

Materials:

-

2-Pentanone

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-pentanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and toluene.

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to separate the (E) and (Z) isomers. The different polarities of the isomers should allow for their separation.

Visualization of Stereoisomers and Synthesis

The following diagrams illustrate the stereoisomers of this compound and the synthetic pathway.

Caption: The (E) and (Z) stereoisomers of this compound.

Caption: Synthetic workflow for this compound via Knoevenagel condensation.

Analytical Characterization

The differentiation and characterization of the (E) and (Z) isomers are typically achieved through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the isomers. The chemical shifts of the protons and carbons near the double bond will differ due to the different spatial arrangements of the substituents.

-

Infrared (IR) Spectroscopy: The C=C and C≡N stretching frequencies may show slight differences between the two isomers.

-

High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can be used to separate and quantify the relative amounts of the (E) and (Z) isomers in a mixture.

Further experimental work would be required to obtain and compare the specific spectroscopic data for the individual (E) and (Z) isomers of this compound.

Conclusion

The stereochemistry of this compound is defined by E/Z isomerism at the C2-C3 double bond. The synthesis of this compound can be readily achieved through the Knoevenagel condensation, which typically yields a mixture of both stereoisomers. For applications in drug development and other fields requiring stereochemically pure compounds, robust analytical and purification methods are essential for the separation and characterization of the individual (E) and (Z) isomers.

References

An In-depth Technical Guide on the Discovery and History of Ethyl 2-cyano-3-methylhex-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-3-methylhex-2-enoate, a member of the α-cyanoacrylate family, is a molecule of interest due to its reactive nature and potential applications in organic synthesis and materials science. While the specific historical record of its initial discovery is not prominently documented in major scientific literature, its synthesis falls under the well-established Knoevenagel condensation reaction, a cornerstone of carbon-carbon bond formation. This technical guide provides a comprehensive overview of the compound's presumed synthetic pathway, its physicochemical properties based on available data, and the broader historical context of the discovery of α-cyanoacrylates. Detailed experimental protocols, derived from established methodologies for similar compounds, are presented to facilitate its synthesis and further research.

Introduction

The class of compounds known as α-cyanoacrylates gained prominence not through a targeted discovery but as a result of serendipity during industrial research. The journey of these versatile molecules began in the 1940s when scientists at Eastman Kodak, led by Harry Coover, were investigating potential transparent plastics for gunsights during World War II. In this endeavor, they synthesized ethyl cyanoacrylate and noted its unusual property of polymerizing almost instantly upon contact with moisture, causing anything it touched to become firmly bonded. Initially, this extreme adhesiveness was seen as a nuisance.

However, in 1951, Coover and his colleague Fred Joyner revisited the technology, recognizing its immense commercial potential as a rapid adhesive. This led to the first commercial "super glue," Eastman #910, introduced in 1958. This discovery paved the way for the exploration and synthesis of a wide array of α-cyanoacrylate esters, including this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are primarily sourced from chemical databases and supplier information, as specific primary literature detailing its characterization is scarce.

| Property | Value |

| IUPAC Name | ethyl (2E)-2-cyano-3-methylhex-2-enoate |

| CAS Number | 759-54-6 |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Not definitively reported; estimated to be >200 °C |

| Melting Point | Not applicable (liquid at room temperature) |

| Solubility | Likely soluble in organic solvents |

Synthesis via Knoevenagel Condensation

The most probable and widely accepted method for the synthesis of this compound is the Knoevenagel condensation. This reaction, named after Emil Knoevenagel, involves the condensation of a carbonyl compound (in this case, 2-pentanone) with an active methylene compound (ethyl cyanoacetate) in the presence of a basic catalyst.

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of steps initiated by the deprotonation of the active methylene compound.

Caption: General mechanism of the Knoevenagel condensation.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on established procedures for similar Knoevenagel condensations.

Materials:

-

2-Pentanone

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Acetic acid (co-catalyst)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Dean-Stark apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-pentanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and toluene.

-

Catalyst Addition: Add piperidine (0.1 eq) and acetic acid (0.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to remove the toluene.

-

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

¹H NMR:

-

Signals corresponding to the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm).

-

Signals for the propyl and methyl groups attached to the double bond. The allylic protons of the propyl group would appear as a triplet around 2.5 ppm.

-

The methyl group on the double bond would likely be a singlet around 2.2 ppm.

¹³C NMR:

-

A signal for the nitrile carbon around 115-120 ppm.

-

A signal for the ester carbonyl carbon around 160-165 ppm.

-

Signals for the carbons of the double bond between 100 and 160 ppm.

-

Signals corresponding to the carbons of the ethyl, propyl, and methyl groups in the aliphatic region.

IR Spectroscopy:

-

A strong, sharp absorption band around 2220 cm⁻¹ corresponding to the nitrile (C≡N) stretch.

-

A strong absorption band around 1720-1730 cm⁻¹ for the ester carbonyl (C=O) stretch.

-

An absorption band around 1620-1640 cm⁻¹ for the carbon-carbon double bond (C=C) stretch.

Applications and Future Outlook

Given its structure as an α,β-unsaturated nitrile and ester, this compound holds potential as a versatile intermediate in organic synthesis. The electron-withdrawing nature of the cyano and ester groups makes the double bond susceptible to nucleophilic attack, such as in Michael additions. This reactivity allows for the introduction of various functional groups and the construction of more complex molecular architectures.

Furthermore, like other α-cyanoacrylates, it could potentially be explored for its polymerization properties, leading to the development of novel polymers with specific characteristics. Its applications in medicinal chemistry and drug development could also be an area of future investigation, as the cyanoacrylate scaffold is present in some biologically active molecules.

Conclusion

This compound, while not having a storied history of its own, is a product of the well-understood and powerful Knoevenagel condensation. Its discovery is intrinsically linked to the broader history of α-cyanoacrylates, which evolved from a laboratory curiosity to a ubiquitous adhesive technology. This guide provides a foundational understanding of its synthesis, properties, and potential for future research. The detailed experimental workflow, based on established chemical principles, serves as a starting point for researchers and scientists to synthesize and explore the full potential of this interesting molecule. Further primary research is needed to fully characterize this compound and uncover its unique properties and applications.

A Deep Dive into Cyanoacrylate Derivatives: A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacrylates, a class of vinyl monomers, have garnered significant attention in the biomedical field due to their unique properties, including rapid polymerization, strong adhesive characteristics, and biocompatibility.[1] Initially recognized for their application as tissue adhesives, the versatility of cyanoacrylate derivatives has expanded their use into advanced drug delivery systems, particularly in the form of nanoparticles.[2][3] This technical guide provides a comprehensive review of the synthesis, characterization, and application of cyanoacrylate derivatives in drug development, with a focus on quantitative data, detailed experimental protocols, and the underlying biological interaction pathways. The ability to tailor the properties of poly(alkyl cyanoacrylates) (PACA), such as their degradation rate and drug release kinetics, by modifying the alkyl chain length makes them a highly attractive platform for controlled drug delivery.[1] This guide aims to serve as a valuable resource for researchers and professionals working to harness the potential of these promising biomaterials.

Synthesis of Cyanoacrylate Derivatives and Nanoparticles

The synthesis of cyanoacrylate-based biomaterials primarily involves the polymerization of alkyl cyanoacrylate monomers. The most common method for producing poly(alkyl cyanoacrylate) (PACA) nanoparticles is through anionic polymerization in an aqueous medium.[4] This process is typically initiated by weak bases, such as hydroxyl ions from water, which attack the electron-deficient double bond of the cyanoacrylate monomer.[4] The polymerization is rapid and can be controlled to produce nanoparticles with desired characteristics.

Anionic Polymerization of Alkyl Cyanoacrylate Monomers

The anionic polymerization of alkyl cyanoacrylate monomers is a fundamental process for creating PACA nanoparticles. The reaction is initiated by the nucleophilic attack of an anion, often a hydroxyl group from water, on the terminal methylene group of the monomer. This creates a carbanion that then propagates by reacting with other monomer units, leading to the formation of growing polymer chains. The polymerization is terminated by the presence of protons in the aqueous medium.[5]

The following diagram illustrates the general workflow for the anionic polymerization of alkyl cyanoacrylate monomers to form nanoparticles.

Experimental Protocol: Emulsion Polymerization for Poly(butyl cyanoacrylate) (PBCA) Nanoparticles

This protocol describes the synthesis of PBCA nanoparticles using emulsion polymerization with dextran 70 as a steric stabilizer.

Materials:

-

n-butyl cyanoacrylate (BCA) monomer

-

Dextran 70 kDa

-

0.01 N Hydrochloric acid (HCl)

-

0.1 N Sodium hydroxide (NaOH)

-

Polysorbate 80 (PS 80) (optional)

Procedure:

-

Prepare a 0.01 N HCl solution containing 2% (w/v) dextran 70 kDa.

-

While stirring the dextran solution with a magnetic stirrer, add 1% (v/v) of BCA monomer dropwise.

-

Allow the polymerization to proceed for 4.5 hours.

-

Neutralize the nanoparticle suspension with 0.1 N NaOH.

-

Continue the polymerization for an additional hour.

-

If desired, polysorbate 80 can be added to the reaction medium before the monomer to achieve a final concentration of 0.001%.[6]

Quantitative Data on Cyanoacrylate Derivatives

The following tables summarize key quantitative data related to the polymerization, mechanical properties, and biological performance of various cyanoacrylate derivatives.

| Cyanoacrylate Derivative | Polymerization Time | Polymerization Rate | Reference |

| n-butyl-cyanoacrylate (50% mixture) | ~21.8 s for 1 mm | - | [2] |

| n-butyl-cyanoacrylate (50% mixture) | ~51 min for 5 mm | - | [2] |

| Ethyl 2-cyanoacrylate | - | kp = 1622 L·mol−1·s−1, kt = 4.11 × 108 L·mol−1·s−1 (with 7.0 wt% acetic acid) | [7] |

| Ethyl 2-cyanoacrylate | - | kp = 1610 L·mol−1·s−1, kt = 4.04 × 108 L·mol−1·s−1 (with 0.5 wt% 1,3-propanesultone) | [7] |

| Cyanoacrylate Formulation | Bond Strength | Elasticity/Flexibility | Reference |

| Pre-polymerized Allyl 2-cyanoacrylate (PAC)/PLCL mixture | Decreased with increasing PLCL content | Improved compared to commercial bio-glue | [8] |

| Cyanoacrylate with TMPTMA and POSS nanostructures | Improved with crosslinking agents | - | [9] |

| Glubran-2® surgical glue | 2.50 ± 0.04 N in 10 minutes | - | [8] |

| Cyanoacrylate Derivative/Formulation | Cell Line | Cytotoxicity (IC50 or % Viability) | Reference |

| Ethyl 2-cyanoacrylate | L929 mouse fibroblasts | ~10% decrease in cells at 1:10 dilution; 30-45% decrease at 1:1 dilution | [10] |

| Pre-polymerized Allyl 2-cyanoacrylate (PACA) | L929 mouse fibroblasts | 54.4% viability at 24 hr, 61.1% at 48 hr, 94.2% at 72 hr (direct contact) | [11] |

| Dermabond® | L929 mouse fibroblasts | 50.8% viability at 24 hr, 66.1% at 48 hr, 95.3% at 72 hr (direct contact) | [11] |

| Methyl 2-cyanoacrylate | Human oral osteoblasts | Significantly different from control | [12] |

| Ethyl 2-cyanoacrylate | Human oral osteoblasts | Not significantly different from control | [12] |

| Histoacryl, Super Bonder, Ultrabond | NIH 3T3 fibroblasts | Showed in vitro biocompatibility | [13] |

| Nanoparticle Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading/Release | Reference |

| Poly(butyl 2-cyanoacrylate) with dextran | 100 - 800 | - | - | [14] |

| Poly(butyl 2-cyanoacrylate) with β-cyclodextrin | up to 3000 | - | - | [14] |

| Poly(butyl 2-cyanoacrylate) with polysorbate 20 | ~20 | - | - | [14] |

| PEGylated PACA NPs | 72 - 112 | -6.5 to -1.6 | - | [3] |

| Doxorubicin-loaded PBCA NPs | 220 - 250 | - | - | [15] |

Cellular Uptake and Biological Interactions

The efficacy of cyanoacrylate-based drug delivery systems is highly dependent on their interaction with biological systems, including cellular uptake and transport across biological barriers like the blood-brain barrier (BBB).

Cellular Uptake Mechanisms of PACA Nanoparticles

Poly(alkyl cyanoacrylate) nanoparticles can be internalized by cells through various endocytic pathways. Studies have shown that both clathrin-mediated and caveolin-mediated endocytosis are involved in the uptake of PACA nanoparticles.[16] The predominant pathway can vary depending on the cell type.[16] For instance, in PC3 prostate cancer cells, clathrin-mediated endocytosis plays a more significant role.[16]

The following diagram illustrates the primary cellular uptake pathways for PACA nanoparticles.

Interaction with the Blood-Brain Barrier

A significant area of research for PACA nanoparticles is their ability to deliver drugs across the blood-brain barrier (BBB).[17] The mechanism is thought to involve receptor-mediated endocytosis.[17][18] Specifically, nanoparticles coated with surfactants like polysorbate 80 can adsorb apolipoproteins (such as ApoE) from the bloodstream.[17] This complex is then recognized by lipoprotein receptors on the brain capillary endothelial cells, triggering endocytosis and subsequent transport of the nanoparticles into the brain.[18][19]

The following diagram depicts the proposed mechanism for PACA nanoparticle transport across the blood-brain barrier.

Conclusion

Cyanoacrylate derivatives represent a versatile and promising class of biomaterials for drug development. Their tunable properties, established synthesis methods, and demonstrated ability to overcome biological barriers position them as valuable tools for creating innovative drug delivery systems. This technical guide has provided a consolidated overview of the current state of research, highlighting key quantitative data, experimental methodologies, and biological interaction pathways. It is anticipated that continued research and development in this area will lead to the successful clinical translation of cyanoacrylate-based therapies, addressing unmet needs in various disease areas.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery systems prepared by miniemulsion polymerisation – A multistep screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. researchgate.net [researchgate.net]

- 6. An Investigation into the Parameters Affecting Preparation of Polybutyl Cyanoacrylate Nanoparticles by Emulsion Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radical Polymerization of Alkyl 2-Cyanoacrylates [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. article.imrpress.com [article.imrpress.com]

- 11. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic effects of cyanoacrylates used as retrograde filling materials: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The preparation and characterisation of poly(butyl-2-cyanoacrylate) nanoparticles - Nottingham ePrints [eprints.nottingham.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Polyalkylcyanoacrylate nanoparticles for delivery of drugs across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Interaction of poly(butylcyanoacrylate) nanoparticles with the blood-brain barrier in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Blood-Nanoparticle Interactions Create a Brain Delivery Superhighway for Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-cyano-3-methylhex-2-enoate and its Structural Analogues for Researchers and Drug Development Professionals

An Overview of Ethyl 2-cyano-3-methylhex-2-enoate and its Derivatives in Medicinal Chemistry

This compound and its structural analogues are a class of α,β-unsaturated cyanoacrylates that have garnered interest in the field of drug discovery and development. These compounds serve as versatile scaffolds for the synthesis of a wide array of heterocyclic and carbocyclic molecules with potential therapeutic applications. Their biological activities are diverse, with reported antimicrobial, anticancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and potential mechanisms of action of these compounds, with a focus on their relevance to researchers, scientists, and drug development professionals.

Synthesis of this compound and its Analogues

The primary synthetic route to this compound and its analogues is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound. For the title compound, the carbonyl precursor is 2-pentanone.

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Knoevenagel Condensation

The following is a representative protocol for the synthesis of ethyl 2-cyano-3-alkyl-2-enoates, which can be adapted for the synthesis of the title compound and its analogues.

Materials:

-

Aldehyde or Ketone (e.g., 2-pentanone) (1 mmol)

-

Ethyl cyanoacetate (1 mmol)

-

Base catalyst (e.g., Diazabicyclo[5.4.0]undec-7-ene (DBU)) (1 mmol)

-

Solvent (e.g., water) (25 mmol)

Procedure:

-

To a mixture of the carbonyl compound (1 mmol) and ethyl cyanoacetate (1 mmol), add the DBU/water complex (formed by reacting 1 mmol DBU with 25 mmol H2O).[1]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product can be isolated by extraction with an organic solvent.

-

The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Note: The choice of base and solvent can significantly influence the reaction rate and yield. While traditional methods often employ organic bases like piperidine in organic solvents, greener protocols using catalysts like DBU in water have been developed.[1] Microwave irradiation has also been shown to accelerate the reaction.

Biological Activities and Quantitative Data

Structural analogues of this compound have been investigated for a range of biological activities. The data, where available, is summarized below. It is important to note that specific data for this compound itself is limited in the public domain.

Anticancer Activity

Complex derivatives of the core cyanoacrylate scaffold have shown promising anticancer activity. For instance, a novel series of (E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl) derivatives has been synthesized and evaluated for their anti-proliferative effects. One of these derivatives, NW16 , exhibited remarkable activity against the HCT116 human colorectal cancer cell line.[2]

| Compound | Cell Line | IC50 (µM) |

| NW16 | HCT116 | 0.28[2] |

Furthermore, some pyrimidine thione derivatives prepared from ethyl cyanoacetate have shown cytotoxicity against the MCF-7 breast cancer cell line. One such compound, N-[(9-methyl-5,6-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11-yl)]-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine, was found to be more potent than the standard anticancer drug cisplatin.[3]

| Compound | Cell Line | IC50 (µg/mL) |

| N-[(9-methyl-5,6-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11-yl)]-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine | MCF-7 | 3.60[3] |

| Cisplatin (reference) | MCF-7 | 4.70[3] |

A study on the cytotoxicity of ethyl 2-cyanoacrylate on human oral osteoblast cells concluded that it is biocompatible, suggesting its potential for use in bone graft fixation.[4]

Enzyme Inhibitory Activity

The cyanoacrylate moiety is a known Michael acceptor and can act as a covalent inhibitor of enzymes. Analogues of this compound have been explored as inhibitors of various enzymes.

Tyrosinase Inhibition: Certain cyanoacrylate derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Rhodanine-3-propionic acid, a compound identified through machine learning and molecular docking, showed potent inhibition of mushroom tyrosinase.[5]

| Compound | Enzyme | IC50 (mM) |

| Rhodanine-3-propionic acid | Mushroom Tyrosinase | 0.7349[5] |

| Arbutin (reference) | Mushroom Tyrosinase | 38.37[5] |

Carbonic Anhydrase Inhibition: Derivatives of the core structure have also been investigated as inhibitors of carbonic anhydrases (CAs), which are implicated in various diseases, including cancer. For example, a dual inhibitor of EGFR and CA-IX, EGFR/CA-IX-IN-1 , has been reported.[6] Another compound, 18f , a coumarin-based sulfonamide, has shown potent inhibition of CA IX and CA XII.[7]

| Compound | Enzyme | Ki (nM) | IC50 (nM) |

| EGFR/CA-IX-IN-1 | CA-IX | - | 63[6] |

| 18f | CA IX | 21[7] | - |

| 18f | CA XII | 5[7] | - |

| Acetazolamide (reference) | hCA IX | - | 30[6] |

Antimicrobial Activity

The antimicrobial properties of cyanoacrylates have also been a subject of study. Branched cyanoesters are suggested to have enhanced membrane penetration, potentially leading to better antibacterial activity.[8]

| Compound | Organism | MIC (µg/mL) |

| Quinoxaline derivative 5p | S. aureus | 4-16[9] |

| Quinoxaline derivative 5p | B. subtilis | 8-32[9] |

| Quinoxaline derivative 5p | MRSA | 8-32[9] |

| Quinoxaline derivative 5p | E. coli | 4-32[9] |

Signaling Pathways and Mechanisms of Action

The mechanisms of action for this compound analogues are diverse and depend on the specific structural modifications and the biological context.

Enzyme Inhibition

As mentioned, the electrophilic nature of the cyanoacrylate scaffold allows these compounds to act as covalent inhibitors by forming adducts with nucleophilic residues in the active sites of enzymes. This is a likely mechanism for their activity against enzymes like tyrosinase and carbonic anhydrase.

A simplified representation of covalent enzyme inhibition is shown below:

Caption: A simplified diagram of covalent enzyme inhibition by a cyanoacrylate analogue.

Anticancer Signaling Pathways

For the more complex anticancer derivatives, the mechanism of action can involve the modulation of specific signaling pathways. For example, the compound NW16 was found to inhibit the JAK/STAT3 signaling pathway in a dose- and time-dependent manner.[2] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. NW16 was also found to induce the production of reactive oxygen species (ROS), which subsequently suppressed the ROS-dependent PI3K/AKT pathway, further contributing to its antitumor efficacy.[2]

Caption: Simplified signaling pathways affected by the anticancer compound NW16.

Conclusion and Future Directions

This compound and its structural analogues represent a promising class of compounds with a wide range of potential therapeutic applications. While research has demonstrated their efficacy in areas such as cancer and microbial infections, there is a clear need for more in-depth studies. Specifically, future research should focus on:

-

Synthesis and biological evaluation of a broader range of simple alkyl analogues of this compound to establish clear structure-activity relationships.

-

Elucidation of the specific molecular targets and signaling pathways for the most potent compounds to better understand their mechanisms of action.

-

Optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their drug-like characteristics.

By addressing these key areas, the full therapeutic potential of this versatile class of molecules can be unlocked, paving the way for the development of novel and effective treatments for a variety of diseases.

References

- 1. asianpubs.org [asianpubs.org]

- 2. documentsdelivered.com [documentsdelivered.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy Ethyl 2-cyano-2-ethyl-3-methylhexanoate | 100453-11-0 [smolecule.com]

- 9. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Collision Cross Section of Ethyl 2-cyano-3-methylhex-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical prediction and experimental determination of the collision cross section (CCS) for the compound Ethyl 2-cyano-3-methylhex-2-enoate. Given the increasing importance of ion mobility-mass spectrometry (IM-MS) in analytical chemistry and drug development, understanding the CCS of a molecule is crucial for its structural characterization and identification.[1][2]

Introduction to Collision Cross Section

The collision cross section (CCS) is a critical physicochemical property that describes the three-dimensional shape and size of an ion in the gas phase.[1][3] In the context of ion mobility spectrometry (IMS), the CCS value represents the effective area that the ion presents to a neutral buffer gas, which influences its mobility through the instrument.[4][5] This parameter is instrumental in distinguishing between isomers and providing an additional layer of confidence in compound identification beyond mass-to-charge ratio and retention time.[1][6]

In Silico Prediction of Collision Cross Section

While direct experimental measurement is the gold standard, computational methods provide a rapid and cost-effective means to estimate the CCS of a molecule.[7] Various software and web servers are available that employ machine learning algorithms or computational chemistry models to predict CCS values based on molecular descriptors.[6][8][9]

Predictive Workflow

The general workflow for predicting the CCS of this compound involves obtaining its molecular structure, calculating relevant molecular descriptors, and inputting this information into a predictive model. A variety of software, such as MetCCS Predictor, AutoCCS, and others, can be utilized for this purpose.[4][6][8] These tools often leverage large databases of experimentally determined CCS values to train their predictive algorithms.[3][10]

Figure 1: Workflow for in silico CCS prediction.

Input Data for CCS Prediction

To predict the CCS of this compound, a set of molecular descriptors is required. These can be calculated from its chemical structure. The table below summarizes key identifiers and descriptors for this molecule.

| Parameter | Value | Source |

| IUPAC Name | ethyl (E)-2-cyano-3-methylhex-2-enoate | PubChem[11] |

| Molecular Formula | C10H15NO2 | PubChem[11][12] |

| Molecular Weight | 181.23 g/mol | PubChem[11][12] |

| SMILES | CCC/C(=C(\C#N)/C(=O)OCC)/C | PubChem[11] |

| InChIKey | WSQKZATUBMGUQX-CMDGGOBGSA-N | PubChem[11] |

Experimental Determination of Collision Cross Section

The experimental measurement of CCS is primarily achieved through ion mobility-mass spectrometry (IM-MS).[4] This technique separates ions based on their size and shape as they drift through a gas-filled chamber under the influence of an electric field.[3]

Experimental Workflow

The general workflow for the experimental determination of CCS involves sample introduction, ionization, ion mobility separation, and mass analysis. The arrival time of the ions is measured and, through calibration with known standards, is converted to a CCS value.

Figure 2: Experimental workflow for CCS determination.

Experimental Protocol: Drift Tube Ion Mobility Spectrometry (DTIMS)

DTIMS is a fundamental and calibrant-independent method for CCS determination.[1] The following provides a generalized protocol for this technique.

Objective: To determine the collision cross section of this compound using a drift tube ion mobility-mass spectrometer.

Materials:

-

This compound sample

-

Appropriate solvent (e.g., methanol/water with 0.1% formic acid)

-

Mass spectrometer equipped with a DTIMS cell

-

Nitrogen or helium as drift gas

-

Electrospray ionization (ESI) source

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent.

-

Instrument Setup:

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve stable ionization of the analyte.

-

Introduce the sample into the mass spectrometer via direct infusion.

-

Set the DTIMS parameters, including the drift voltage and the pressure and temperature of the drift gas.

-

-

Data Acquisition:

-

Acquire ion mobility data by pulsing ions into the drift tube and recording their arrival times at the detector.

-

The experiment is typically performed at multiple drift voltages to ensure accuracy.

-

-

CCS Calculation:

-

The drift time (td) is related to the ion's mobility (K) and the experimental parameters through the Mason-Schamp equation.

-

The collision cross section (Ω) is then calculated from the ion mobility using the following relationship:

Ω = (3ze)/(16N) * (2π/(μkBT))1/2 * (1/K)

where z is the ion's charge state, e is the elementary charge, N is the number density of the drift gas, μ is the reduced mass of the ion-gas collision pair, kB is the Boltzmann constant, and T is the temperature of the drift gas.

-

Conclusion

The collision cross section of this compound is a valuable parameter for its unambiguous identification and structural characterization. This guide has outlined the primary methodologies for both the computational prediction and experimental determination of this property. While in silico methods offer a rapid estimation, experimental techniques like DTIMS provide highly accurate and reliable measurements. For researchers in metabolomics, drug discovery, and other related fields, the integration of CCS data into analytical workflows can significantly enhance the confidence and depth of molecular analysis.[2][13]

References

- 1. Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Accurate Prediction of Ion Mobility Collision Cross-Section Using Ion’s Polarizability and Molecular Mass with Limited Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Measuring and Predicting collision cross section (CCS) values for unknown compounds | EurekAlert! [eurekalert.org]

- 8. MetCCS Home Page [zhulab.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C10H15NO2 | CID 3034647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Methodological & Application

Knoevenagel Condensation for Cyanoacrylate Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis of cyanoacrylates via the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction is a cornerstone in organic synthesis, offering an efficient route to a wide array of functionalized alkenes, including the commercially significant cyanoacrylate monomers.

Introduction

The Knoevenagel condensation, first reported by Emil Knoevenagel in 1894, is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond.[1] In the context of cyanoacrylate synthesis, this typically involves the reaction of an alkyl cyanoacetate with an aldehyde, catalyzed by a weak base. The resulting α-cyanoacrylates are valuable intermediates in the synthesis of various pharmaceuticals and biologically active compounds.[1][2] They are also widely known for their application as instant adhesives, commonly referred to as "superglues".[1]

Reaction Mechanism

The base-catalyzed Knoevenagel condensation for cyanoacrylate synthesis proceeds through the following key steps:

-

Enolate Formation: A basic catalyst abstracts an acidic α-proton from the alkyl cyanoacetate, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

-

Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst, to form an aldol-type addition product.

-

Dehydration: The aldol intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated cyanoacrylate product. The removal of water is crucial to drive the reaction towards the product and prevent the reverse reaction.[1]

Experimental Protocols

Several protocols for the Knoevenagel condensation of cyanoacrylates have been reported, utilizing various catalysts and reaction conditions. Below are detailed methodologies for some key approaches.

Protocol 1: Base-Catalyzed Synthesis using Piperidine

This is a traditional and widely used method for cyanoacrylate synthesis.[1]

Materials:

-

Appropriate aldehyde (e.g., benzaldehyde)

-

Alkyl cyanoacetate (e.g., ethyl cyanoacetate)

-

Piperidine (catalyst)

-

Solvent (e.g., toluene, hexane)

-

Dehydrating agent (e.g., anhydrous sodium sulfate, molecular sieves) or Dean-Stark apparatus for azeotropic removal of water.[1]

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if applicable), add the aldehyde (1.0 mmol) and the alkyl cyanoacetate (1.0 mmol) in a suitable solvent (e.g., 10 mL of toluene).

-

Add a catalytic amount of piperidine (e.g., 0.1 mmol).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The removal of water via azeotropic distillation with toluene is a common practice to drive the reaction to completion.[1]

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Wash the reaction mixture with water to remove the catalyst and any water-soluble byproducts.

-

Dry the organic layer over a dehydrating agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired cyanoacrylate.

Protocol 2: Ionic Liquid-Catalyzed Synthesis using Diisopropylethylammonium Acetate (DIPEAc)

The use of ionic liquids as catalysts offers advantages such as higher yields, shorter reaction times, and often milder reaction conditions.[3][4]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Ethyl cyanoacetate (1.0 mmol)

-

Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol)[3]

-

Hexane (10 mL)[3]

Procedure:

-

In a reaction vessel, combine the aromatic aldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in hexane (10 mL).[3][5]

-

Heat the reaction mixture at 65-70 °C.[5]

-

Monitor the reaction progress using TLC (e.g., hexane:ethyl acetate, 8:2). Reaction times are typically in the range of 3-6 hours.[5]

-

After completion, cool the reaction to 40-45 °C.[3]

-

If layers separate, concentrate the product layer under vacuum.[3]

-

Purify the resulting material using a suitable solvent to yield the desired cyanoacrylate derivative.[3]

Protocol 3: Phosphane-Catalyzed Solvent-Free Synthesis

This method provides an environmentally friendly approach by avoiding the use of solvents and can be enhanced by microwave irradiation.[6]

Materials:

-

Aldehyde (aromatic, aliphatic, or heterocyclic)

-

Ethyl cyanoacetate or malononitrile

-

Triphenylphosphine (TPP) (catalyst)

Procedure:

-

In a reaction vessel, mix the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and triphenylphosphine (20 mol%).[7]

-

Heat the mixture at 75-80 °C under solvent-free conditions.[7]

-

Alternatively, the reaction can be carried out under microwave irradiation to reduce reaction times and potentially improve yields.[6][8]

-

Monitor the reaction by TLC until completion.

-

Upon completion, the product can often be isolated directly or after simple purification steps like recrystallization. This method is noted for its high conversions and clean reaction profiles.[6]

Protocol 4: Ultrasound-Facilitated Catalyst-Free Synthesis in Water

This green chemistry approach utilizes ultrasound irradiation to promote the reaction in water without the need for a catalyst.[9][10]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Methyl cyanoacetate (1.0 mmol)

-

Water (10 mL)

Procedure:

-

In a conical flask, add the aromatic aldehyde (1.0 mmol) and methyl cyanoacetate (1.0 mmol) to water (10 mL).[9]

-

Place the flask in an ultrasonic bath with a frequency of 50 kHz and a power of 150 W, ensuring the reactant level is slightly below the water surface in the bath.[9]

-

Conduct the reaction at room temperature (25 °C).[9]

-

Monitor the reaction progress by TLC. This method is characterized by very short reaction times, often in the range of minutes, and excellent yields.[10]

-

After completion, the product often precipitates from the aqueous mixture and can be collected by filtration, washed with water, and dried.

Data Presentation

The following tables summarize quantitative data from various studies on the Knoevenagel condensation for cyanoacrylate synthesis, showcasing the effect of different catalysts and reaction conditions on product yields.

Table 1: Comparison of Different Catalysts for the Synthesis of Ethyl 2-cyano-3-phenylacrylate

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| None | MDC | Reflux | - | 5 | [3] |

| Triethylamine | - | - | - | - | [3] |

| Piperidine | - | - | - | - | [3] |

| Piperidine Acetate | - | - | - | - | [3] |

| DIPEAc | Hexane | Reflux | - | 91 | [3] |

Table 2: Synthesis of Various Substituted Cyanoacrylates using DIPEAc Catalyst [3]

| Aldehyde Substituent | Product | Yield (%) |

| H | Ethyl 2-cyano-3-phenylacrylate | 91 |

| 2-NO₂ | Ethyl 2-cyano-3-(2-nitrophenyl)acrylate | 90 |

| 4-OCH₃ | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 96 |

| 4-OBn | Ethyl 2-cyano-3-(4-(benzyloxy)phenyl)acrylate | 93 |

| 4-CH₃ | Ethyl 2-cyano-3-(p-tolyl)acrylate | 92 |

| 4-Cl | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | - |

| Furan-2-yl | Ethyl 2-cyano-3-(furan-2-yl)acrylate | 90 |

| Thiophen-2-yl | Ethyl 2-cyano-3-(thiophen-2-yl)acrylate | 91 |

Table 3: Ultrasound-Facilitated Synthesis of Methyl 2-cyano-3-(substituted-phenyl)acrylates in Water [9]

| Aldehyde Substituent | Time (min) | Yield (%) |

| 2,3-(OCH₃)₂ | 5 | 90 |

| 2,4-(OCH₃)₂ | 5 | 92 |

| 3,4,5-(OCH₃)₃ | 5 | 95 |

Visualizations

The following diagrams illustrate the key chemical and procedural aspects of the Knoevenagel condensation for cyanoacrylate synthesis.

Caption: Mechanism of the Knoevenagel Condensation for Cyanoacrylate Synthesis.

Caption: General Experimental Workflow for Cyanoacrylate Synthesis.

Applications in Drug Development

Cyanoacrylates are not only important for their adhesive properties but also serve as versatile building blocks in medicinal chemistry. Their electron-deficient double bond makes them susceptible to Michael additions, allowing for the introduction of various functionalities. This reactivity has been exploited in the synthesis of a diverse range of heterocyclic compounds with potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The protocols described herein provide researchers in drug development with reliable methods for accessing novel cyanoacrylate derivatives for further chemical exploration and biological screening.

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. jmcs.org.mx [jmcs.org.mx]

- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

Ethyl 2-cyano-3-methylhex-2-enoate: A Versatile Intermediate in the Synthesis of Bioactive Heterocycles

Application Note

Ethyl 2-cyano-3-methylhex-2-enoate is a valuable and versatile intermediate in organic synthesis, primarily utilized as a precursor for the construction of a variety of heterocyclic compounds. Its α,β-unsaturated nitrile functionality makes it an excellent Michael acceptor and a key building block in multicomponent reactions. This document provides an overview of its applications and detailed protocols for its synthesis and subsequent transformation into medicinally relevant scaffolds, such as substituted pyridones and pyrimidines, which have shown potential as antimicrobial and antifungal agents.

Key Applications:

-

Synthesis of Substituted Pyridones: this compound serves as a key precursor for the synthesis of 3-cyano-2-pyridone derivatives. These compounds are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The reaction typically proceeds via a Michael addition of an active methylene compound followed by cyclization.

-

Synthesis of Pyrimidine Derivatives: The α,β-unsaturated system in this compound readily reacts with dinucleophiles like thiourea to afford pyrimidine-2-thione derivatives. These heterocyclic systems are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and antiviral effects.

-

Building Block for Bioactive Molecules: The reactivity of the cyano and ester groups, in conjunction with the carbon-carbon double bond, allows for a wide range of chemical transformations, making it a suitable starting material for the synthesis of various potentially bioactive molecules.

Data Presentation

Table 1: Protocol for the Synthesis of this compound

| Parameter | Value |

| Reactants | 3-Methyl-2-hexanone, Ethyl cyanoacetate |

| Catalyst | Piperidine |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 8-12 hours |

| Work-up | Acidification, Extraction, Distillation |

| Expected Yield | 75-85% |

| Product Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

Table 2: Protocol for the Synthesis of 3-Cyano-4-propyl-6-methyl-2-pyridone

| Parameter | Value |

| Reactants | This compound, Acetone |

| Base | Sodium ethoxide |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 6-8 hours |